molecular formula C14H15NO3S B14493155 N-(2-Hydroxy-4,5-dimethylphenyl)benzenesulfonamide CAS No. 63301-21-3

N-(2-Hydroxy-4,5-dimethylphenyl)benzenesulfonamide

Cat. No.: B14493155
CAS No.: 63301-21-3
M. Wt: 277.34 g/mol
InChI Key: CYVIVCHLGMYTJZ-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-4,5-dimethylphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of drugs with various therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-4,5-dimethylphenyl)benzenesulfonamide typically involves the reaction of 2-hydroxy-4,5-dimethylphenylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-4,5-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonamide group can produce an amine .

Scientific Research Applications

N-(2-Hydroxy-4,5-dimethylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-4,5-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxy-4,5-dimethylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various fields .

Properties

CAS No.

63301-21-3

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(2-hydroxy-4,5-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-10-8-13(14(16)9-11(10)2)15-19(17,18)12-6-4-3-5-7-12/h3-9,15-16H,1-2H3

InChI Key

CYVIVCHLGMYTJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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